molecular formula C13H19N3O5S B14153892 N-[(4-sulfamoylphenyl)carbamoyl]leucine CAS No. 5270-69-9

N-[(4-sulfamoylphenyl)carbamoyl]leucine

Cat. No.: B14153892
CAS No.: 5270-69-9
M. Wt: 329.37 g/mol
InChI Key: NABRDGJZLSPETF-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)carbamoyl]leucine is an organic compound with the molecular formula C13H19N3O5S It is a derivative of leucine, an essential amino acid, and contains a sulfonamide group, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)carbamoyl]leucine typically involves the reaction of leucine with 4-sulfamoylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)carbamoyl]leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-sulfamoylphenyl)carbamoyl]leucine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)carbamoyl]leucine involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including altered pH regulation and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-sulfamoylphenyl)carbamoyl]isoleucine
  • N-[(4-sulfamoylphenyl)carbamoyl]valine
  • N-[(4-sulfamoylphenyl)carbamoyl]alanine

Uniqueness

N-[(4-sulfamoylphenyl)carbamoyl]leucine is unique due to its specific structural features, such as the presence of the leucine moiety and the sulfonamide group. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

5270-69-9

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

4-methyl-2-[(4-sulfamoylphenyl)carbamoylamino]pentanoic acid

InChI

InChI=1S/C13H19N3O5S/c1-8(2)7-11(12(17)18)16-13(19)15-9-3-5-10(6-4-9)22(14,20)21/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,14,20,21)(H2,15,16,19)

InChI Key

NABRDGJZLSPETF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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